Cas no 639069-92-4 (Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl-)

Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- 化学的及び物理的性質
名前と識別子
-
- Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl-
- 2-(aminomethyl)-3-tert-butyl-5-methylphenol
- 639069-92-4
- DA-04105
- SCHEMBL3622941
-
- インチ: InChI=1S/C12H19NO/c1-8-5-10(12(2,3)4)9(7-13)11(14)6-8/h5-6,14H,7,13H2,1-4H3
- InChIKey: LEQHQFBCBMIBSP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 193.146664230Da
- どういたいしつりょう: 193.146664230Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 46.3Ų
Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8648837-1.0g |
2-(aminomethyl)-3-tert-butyl-5-methylphenol |
639069-92-4 | 95% | 1.0g |
$0.0 | 2022-12-31 |
Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl-に関する追加情報
Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- (CAS No. 639069-92-4): A Comprehensive Overview
Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- (CAS No. 639069-92-4) is a versatile organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and materials science. This compound, also known as 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methylphenol, is characterized by its phenolic core and the presence of an aminomethyl group, a tert-butyl substituent, and a methyl group. These structural features contribute to its distinct chemical properties and biological activities.
The phenolic moiety in Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- is known for its ability to form hydrogen bonds and participate in various chemical reactions. The aminomethyl group adds reactivity and can be involved in nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. The tert-butyl substituent provides steric protection and enhances the stability of the molecule, while the methyl group contributes to its overall hydrophobicity.
Recent research has highlighted the potential of Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- in various applications. In medicinal chemistry, this compound has been explored for its antioxidant properties and its ability to modulate biological pathways. Studies have shown that it can effectively scavenge free radicals and protect cells from oxidative damage, making it a promising candidate for the development of therapeutic agents targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Additionally, Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that this compound could be useful in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.
In the field of materials science, Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- has shown potential as a building block for the synthesis of advanced materials. Its unique combination of functional groups makes it suitable for use in polymer chemistry, where it can be incorporated into polymer chains to enhance their mechanical properties and thermal stability. Researchers have also explored its use in the development of functional coatings and adhesives.
The synthesis of Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- typically involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include the reaction of phenol with an appropriate amine derivative followed by substitution with tert-butyl and methyl groups. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
Despite its promising applications, the use of Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- requires careful consideration of safety and environmental factors. Like many organic compounds, it should be handled with appropriate precautions to prevent exposure and ensure safe disposal. Regulatory guidelines and best practices should be followed to minimize risks associated with its use.
In conclusion, Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl- (CAS No. 639069-92-4) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structure endows it with valuable chemical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in various scientific disciplines.
639069-92-4 (Phenol, 2-(aminomethyl)-3-(1,1-dimethylethyl)-5-methyl-) 関連製品
- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 1807312-38-4(3-Fluoro-2-methyl-6-nitrocinnamic acid)
- 1632-83-3(1-Methylbenzimidazole)
- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)
- 890640-94-5(2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
- 2225145-03-7(2-amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride)
- 312748-54-2(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)
- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 2230253-82-2(PKI-166 (hydrochloride))



